molecular formula C14H12N2O2 B14335285 2-[(E)-Benzylideneamino]-N-hydroxybenzamide CAS No. 102848-53-3

2-[(E)-Benzylideneamino]-N-hydroxybenzamide

Cat. No.: B14335285
CAS No.: 102848-53-3
M. Wt: 240.26 g/mol
InChI Key: JDNCJLQHYDFUKM-UHFFFAOYSA-N
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Description

2-[(E)-Benzylideneamino]-N-hydroxybenzamide is an organic compound that features both an imine and a hydroxamic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Benzylideneamino]-N-hydroxybenzamide typically involves the condensation of benzaldehyde with N-hydroxybenzamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Benzylideneamino]-N-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[(E)-Benzylideneamino]-N-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against metalloproteases.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-Benzylideneamino]-N-hydroxybenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneaniline: Similar structure but lacks the hydroxamic acid group.

    N-Hydroxybenzamide: Contains the hydroxamic acid group but lacks the imine group.

    Benzylidenehydrazine: Contains an imine group but with a different substituent.

Uniqueness

2-[(E)-Benzylideneamino]-N-hydroxybenzamide is unique due to the presence of both the imine and hydroxamic acid functional groups

Properties

CAS No.

102848-53-3

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-(benzylideneamino)-N-hydroxybenzamide

InChI

InChI=1S/C14H12N2O2/c17-14(16-18)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10,18H,(H,16,17)

InChI Key

JDNCJLQHYDFUKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)NO

Origin of Product

United States

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